![molecular formula C13H14N4O2S3 B2917996 1-(2-methoxyethyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea CAS No. 1206998-54-0](/img/structure/B2917996.png)
1-(2-methoxyethyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyethyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea is a complex organic compound that features a unique structure combining a urea moiety with a thiazolo[4,5-g][1,3]benzothiazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea typically involves multiple steps, starting from commercially available precursors
Formation of Thiazolo[4,5-g][1,3]benzothiazole Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of halocyclization and iodosulfonylation reactions.
Introduction of Urea Moiety: The urea moiety is introduced through a reaction with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
1-(2-methoxyethyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
1-(2-methoxyethyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 1-(2-methoxyethyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea involves its interaction with specific molecular targets. The thiazolo[4,5-g][1,3]benzothiazole core can interact with enzymes or receptors, modulating their activity. The urea moiety may also play a role in binding to these targets, enhancing the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-g][1,3]benzothiazole Derivatives: Compounds with similar cores but different substituents.
Urea Derivatives: Compounds with urea moieties attached to different aromatic or heterocyclic systems.
Uniqueness
1-(2-methoxyethyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the thiazolo[4,5-g][1,3]benzothiazole core and the urea moiety makes it distinct from other compounds with similar structures.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S3/c1-19-6-5-14-11(18)17-12-15-7-3-4-8-10(9(7)21-12)22-13(16-8)20-2/h3-4H,5-6H2,1-2H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHUOUSPJCQRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC2=C(S1)C3=C(C=C2)N=C(S3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2917913.png)
![tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/new.no-structure.jpg)
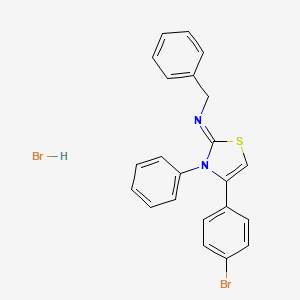
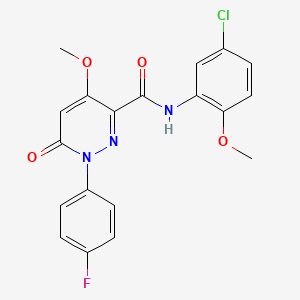
![5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide](/img/structure/B2917921.png)
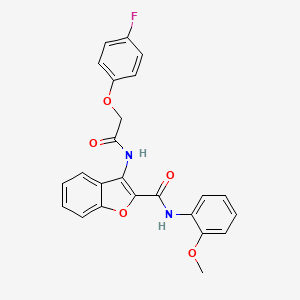
![2-(2,4-dichlorophenoxy)-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}acetamide](/img/structure/B2917924.png)
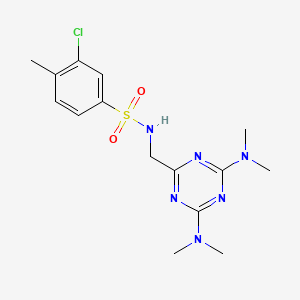
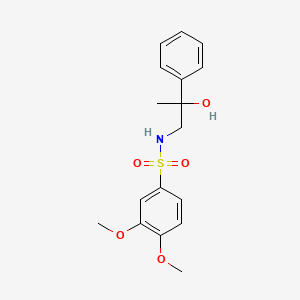

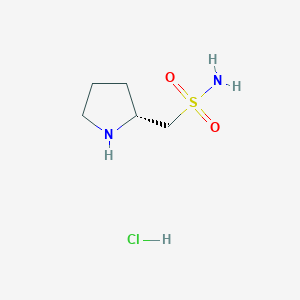
![4-((1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2917934.png)

![N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2917936.png)
